REACTION_CXSMILES
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[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]2(C(O)=O)[CH2:11][CH2:10]2)=[CH:5][CH:4]=1.C1(P(N=[N+]=[N-])(C2C=CC=CC=2)=[O:22])C=CC=CC=1.C([N:34]([CH2:37]C)CC)C.[CH3:39][C:40]([OH:43])([CH3:42])[CH3:41]>>[C:40]([O:43][C:37]([NH:34][C:9]1([C:6]2[CH:5]=[CH:4][C:3]([O:2][CH3:1])=[CH:8][CH:7]=2)[CH2:10][CH2:11]1)=[O:22])([CH3:42])([CH3:41])[CH3:39]
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Name
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|
Quantity
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5 g
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Type
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reactant
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Smiles
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COC1=CC=C(C=C1)C1(CC1)C(=O)O
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Name
|
|
Quantity
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7.87 g
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Type
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reactant
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Smiles
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C1(=CC=CC=C1)P(=O)(C1=CC=CC=C1)N=[N+]=[N-]
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Name
|
|
Quantity
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3.03 g
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Type
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reactant
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Smiles
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C(C)N(CC)CC
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Name
|
|
Quantity
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50 mL
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Type
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reactant
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Smiles
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CC(C)(C)O
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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After the solvent was evaporated in vacuo
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Type
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ADDITION
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Details
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the residue was diluted with CH2Cl2 -H2O
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Type
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CUSTOM
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Details
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The organic layer was separated
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Type
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EXTRACTION
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Details
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the aqueous layer was extracted with CH2Cl2
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Type
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WASH
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Details
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The combined solution was washed with 10% HCl aq., sat. NaHCO3 aq. and brine
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Type
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DRY_WITH_MATERIAL
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Details
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dried (MgSO4)
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Type
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CONCENTRATION
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Details
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concentrated in vacuo
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Type
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CUSTOM
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Details
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to give crude product (6.86 g) as a pale yellow solid
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Type
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CUSTOM
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Details
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The crude product was recrystallized from hexane-ethyl acetate
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Name
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|
Type
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product
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Smiles
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C(C)(C)(C)OC(=O)NC1(CC1)C1=CC=C(C=C1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.98 g | |
YIELD: PERCENTYIELD | 73% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |